molecular formula C19H23N3O4S B5634308 1-(ethylsulfonyl)-N-[2-(pyridin-3-yloxy)phenyl]piperidine-3-carboxamide

1-(ethylsulfonyl)-N-[2-(pyridin-3-yloxy)phenyl]piperidine-3-carboxamide

Cat. No. B5634308
M. Wt: 389.5 g/mol
InChI Key: TXFKOHRHNJMCAJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1-(ethylsulfonyl)-N-[2-(pyridin-3-yloxy)phenyl]piperidine-3-carboxamide involves multi-step chemical processes that generate various derivatives with potential anti-inflammatory and anticancer properties. Notably, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide showcased a series of steps including reactions with benzenesulfonyl chloride and ethyl isonipecotate, leading to compounds with moderate to talented antibacterial activity (Khalid et al., 2016).

Molecular Structure Analysis

Molecular structure analysis through X-ray diffraction and density functional theory (DFT) calculations provide insights into the optimal molecular structures of related compounds. The study on 2-{4-[(tert-butoxy-carbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid revealed its molecular structure, further examined by DFT for electrostatic potential and frontier molecular orbitals, highlighting the compound's physicochemical properties (Ban et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving compounds like 1-(ethylsulfonyl)-N-[2-(pyridin-3-yloxy)phenyl]piperidine-3-carboxamide often entail interactions that lead to potent biological activities. For example, N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines were studied for their selectivity and potential as 5-HT7 receptor ligands, demonstrating significant antidepressant-like and pro-cognitive properties in vivo, which suggests a complex interplay of chemical reactions contributing to their biological effects (Canale et al., 2016).

Physical Properties Analysis

The physical properties of compounds within this chemical class are characterized by studies such as those on blend membranes of polysulfone and poly (acrylic acid-co-2-(2-(piperazin-1-yl) ethylamino)-2-hydroxyethyl methacrylate) for proton exchange membrane fuel cell applications. These studies reveal high water uptake, low swelling rate, and significant proton conductivity, indicating the impact of molecular structure on physical properties (Deepa et al., 2018).

Chemical Properties Analysis

The chemical properties, particularly focusing on bioactivity, have been extensively studied. For instance, substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide derivatives were synthesized and evaluated for their anticancer activity, showcasing potent cytotoxicity against various cancer cell lines and highlighting the role of the THP ring moiety in determining pharmacological activity (Redda et al., 2011).

properties

IUPAC Name

1-ethylsulfonyl-N-(2-pyridin-3-yloxyphenyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-2-27(24,25)22-12-6-7-15(14-22)19(23)21-17-9-3-4-10-18(17)26-16-8-5-11-20-13-16/h3-5,8-11,13,15H,2,6-7,12,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFKOHRHNJMCAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC=C2OC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(ethylsulfonyl)-N-[2-(pyridin-3-yloxy)phenyl]piperidine-3-carboxamide

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